

# Comparative Efficacy of CART(55-102) Across Different Rat Strains: A Research Guide

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## Compound of Interest

Compound Name: CART(55-102)(rat)

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An objective analysis of the therapeutic potential of the CART(55-102) peptide in various rat models, supported by experimental data and detailed protocols.

The Cocaine- and Amphetamine-Regulated Transcript (CART) peptide, specifically the active fragment CART(55-102), has emerged as a significant neuromodulator involved in a variety of physiological processes, including feeding behavior, energy homeostasis, and reward pathways. Its therapeutic potential is a subject of ongoing research, with studies often utilizing rat models to elucidate its mechanisms and efficacy. This guide provides a comparative overview of CART(55-102)'s effectiveness in different rat strains, presenting key experimental findings, detailed methodologies, and visual representations of associated signaling pathways.

## Quantitative Data Summary

The efficacy of CART(55-102) administration varies depending on the rat strain, the targeted physiological outcome, and the experimental model (e.g., lean, obese, diabetic). The following table summarizes the key quantitative findings from various studies.

Rat Strain	Model	Administration Route & Dose	Key Findings	Reference
Sprague-Dawley	Normal, Lean	Intracerebroventricular (ICV); 1, 2 µg	Dose-dependently decreased liquid diet intake, meal size, and initial lick rate. Increased interlick interval.	[1][2]
Sprague-Dawley	Normal	Fourth Ventricle; 1.0, 2.0 µg	Induced a long-lasting hypothermia (>6 hours), reduced food intake and body weight, and increased blood glucose.[3]	
Wistar	Normal, Chow-fed	Paraventricular Nucleus (PVN) Overexpression (rAAV)	Increased cumulative food intake by 4% and led to significant body weight gain over 79 days.[4]	
Wistar	Normal, High-fat diet	PVN Overexpression (rAAV)	Accentuated the increase in food intake (6%) and body weight gain compared to chow-fed rats.[4]	

Wistar	Carrageenan-induced Inflammation	Intrathecal; 0.1–0.3 nmol	Significantly decreased mechanical hyperalgesia.[5]
Goto-Kakizaki (GK)	Type 2 Diabetes	N/A (Islet expression examined)	Islet CART mRNA expression and the number of CART-immunoreactive $\beta$ -cells were 30-fold higher than in control Wistar rats.[6]
High-Fat-Fed Obese Rats	Diet-Induced Obesity	ICV infusion (6 days)	Markedly and sustainedly inhibited food intake and body weight gain. Decreased plasma insulin and leptin levels. Increased lipid oxidation.[7]

## Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols for key experiments cited in this guide.

### Intracerebroventricular (ICV) Administration in Sprague-Dawley Rats

- Objective: To assess the effect of central CART(55-102) administration on ingestive behavior.

- Animals: Male Sprague-Dawley rats.
- Procedure:
  - Rats were surgically implanted with a cannula targeting the lateral ventricle.
  - Following a recovery period, rats were injected with CART(55-102) (0.1, 0.5, 1, or 2 µg in 5 µl of sterile 0.9% saline) or vehicle just before the dark cycle.
  - Ingestion of a liquid diet (Ensure) was monitored for the first 6 hours of the dark cycle using lickometers.
  - Data on lick counts, meal size, meal duration, and interlick interval were collected and analyzed.[\[1\]](#)

## Chronic ICV Infusion in High-Fat-Fed Obese Rats

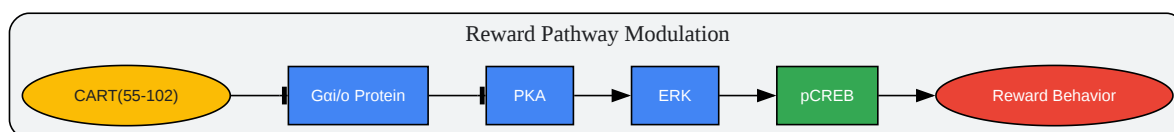
- Objective: To determine the long-term effects of central CART(55-102) on body weight homeostasis in a diet-induced obesity model.
- Animals: Rats rendered obese by a high-fat diet.
- Procedure:
  - Animals were cannulated intracerebroventricularly (i.c.v.).
  - CART(55-102) or its vehicle was infused continuously for 6 days.
  - Food intake and body weight were measured daily.
  - On day 4, animals were placed in an indirect calorimeter for 24 hours to measure respiratory quotient and energy expenditure.
  - At the end of the infusion period, plasma levels of glucose, insulin, leptin, free fatty acids, and triglycerides were determined.[\[7\]](#)

## Viral Overexpression in the Paraventricular Nucleus (PVN) of Wistar Rats

- Objective: To investigate the role of CART in the PVN on energy balance.
- Animals: Male Wistar rats.
- Procedure:
  - Rats were injected in the PVN with either a recombinant adeno-associated virus (rAAV) encoding CART (rAAV-CART) or a control virus encoding enhanced green fluorescent protein (rAAV-EGFP).
  - Food intake and body weight were measured regularly for 138 days.
  - For the first 93 days, animals were fed a normal chow diet, followed by a high-fat diet.
  - At the end of the study, blood and tissues were collected for analysis, including circulating leptin concentrations.[4]

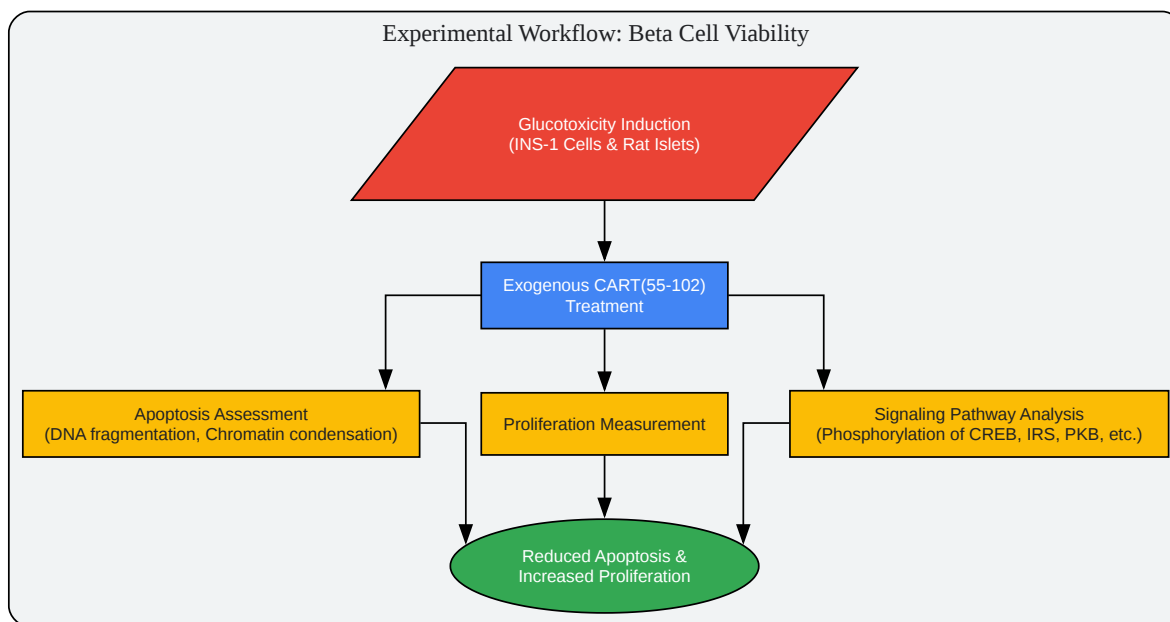
## Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the role of CART(55-102).



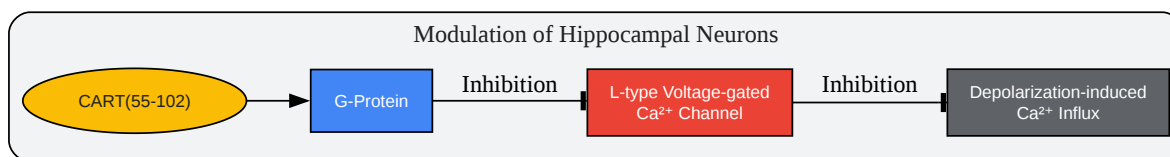
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Caption: CART(55-102) induced reward behavior is mediated via a Gai/o-dependent signaling cascade involving PKA, ERK, and CREB phosphorylation.[8]



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Caption: Workflow to assess the protective effects of CART(55-102) on pancreatic beta cells under glucotoxic conditions.[9]



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Caption: CART(55-102) inhibits voltage-gated  $\text{Ca}^{2+}$  signaling in rat hippocampal neurons via a G-protein-dependent pathway.[10][11]

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